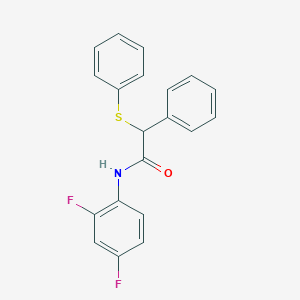
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate
Descripción general
Descripción
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate, also known as TMBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. This compound has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate is not fully understood. However, it is believed that this compound can interact with metal ions, such as copper and iron, through its pyran ring and carbonyl group, respectively. This interaction can lead to the formation of a complex that can generate reactive oxygen species upon exposure to light. The reactive oxygen species can then induce oxidative damage to biological molecules, such as proteins and lipids, and ultimately cause cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative damage to proteins and lipids, as well as inhibit the activity of enzymes involved in antioxidant defense systems. In vivo studies have shown that this compound can accumulate in various organs, such as the liver and kidneys, and induce oxidative stress. However, the physiological effects of this compound in humans are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. This compound is also relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 3,3,5-trimethyl-6-oxo-2-phenyl-3,6-dihydro-2H-pyran-4-yl 4-bromobenzoate. One direction is to further investigate the mechanism of action of this compound, including its interactions with metal ions and the generation of reactive oxygen species. Another direction is to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Additionally, the toxicity of this compound needs to be further studied to determine its safety for human use. Finally, the synthesis of this compound and its derivatives can be optimized to improve their yields and purity.
Propiedades
IUPAC Name |
(3,3,5-trimethyl-6-oxo-2-phenyl-2H-pyran-4-yl) 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO4/c1-13-17(25-20(24)15-9-11-16(22)12-10-15)21(2,3)18(26-19(13)23)14-7-5-4-6-8-14/h4-12,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQPLSPJDGTYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(OC1=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



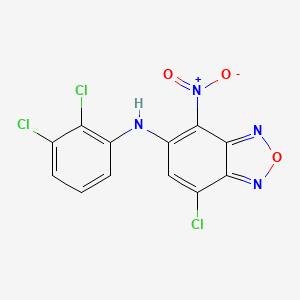
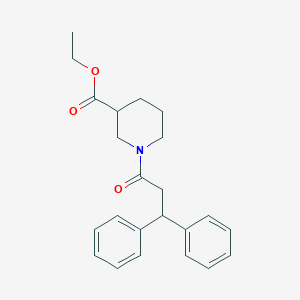
![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B3955308.png)
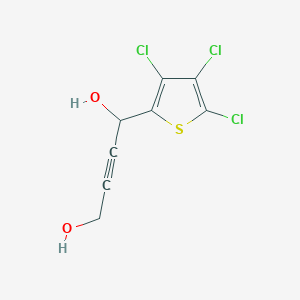
![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B3955327.png)

![1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3955347.png)
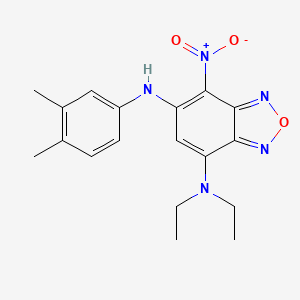
![4-[2-({[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3955380.png)
![N-(4-methoxy-2-methylphenyl)-6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3955381.png)
![propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955386.png)
![ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B3955394.png)
